Cas no 719-80-2 (Ethyl Diphenylphosphinite)
Ethyl Diphenylphosphinite Chemical and Physical Properties
Names and Identifiers
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- Ethoxydiphenylphosphine
- DIPHENYLETHOXY PHOSPHINE
- DIPHENYLPHOSPHINOUS ACID ETHYL ESTER
- ETHYL DIPHENYLPHOSPHINITE
- PHOSPHINOUS ACID, DIPHENYL-, ETHYL ESTER
- DiphenyethoxyPhosphine
- Diphenylphosphinous acid ethyl ester~Ethoxydiphenylphosphine
- Diphenylethyphosphine
- ethoxy(diphenyl)phosphane
- Ethyl cellulose
- Diphenylethoxyphosphine
- Ethyl Diphenylphosphinite
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- MDL: MFCD00009087
- Inchi: 1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
- InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)OCC
- BRN: 1641750
Computed Properties
- Exact Mass: 230.08600
- Monoisotopic Mass: 230.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.066 g/mL at 25 °C(lit.)
- Boiling Point: 179-180 ºC (14 mmHg)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.59(lit.)
- Solubility: Soluble in chloroform.
- PSA: 22.82000
- LogP: 3.07080
- Solubility: Not determined
- Sensitiveness: Air & Moisture Sensitive
Ethyl Diphenylphosphinite Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:211-951-8
-
Hazardous Material Identification:
- PackingGroup:III
- Storage Condition:0-10°C
- Packing Group:III
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Packing Group:III
Ethyl Diphenylphosphinite Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Ethyl Diphenylphosphinite Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2558-25g |
Ethyl Diphenylphosphinite |
719-80-2 | 93.0%(T) | 25g |
¥1350.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2558-5g |
Ethyl Diphenylphosphinite |
719-80-2 | 93.0%(T) | 5g |
¥350.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH575-1g |
Ethyl Diphenylphosphinite |
719-80-2 | 96% | 1g |
¥68.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH575-25g |
Ethyl Diphenylphosphinite |
719-80-2 | 96% | 25g |
¥342.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH575-5g |
Ethyl Diphenylphosphinite |
719-80-2 | 96% | 5g |
¥128.0 | 2022-09-28 | |
| Alichem | A019108302-500g |
Ethoxydiphenylphosphine |
719-80-2 | 98% | 500g |
$367.50 | 2023-09-01 | |
| Chemenu | CM244458-100g |
Ethoxydiphenylphosphine |
719-80-2 | 98% | 100g |
$122 | 2021-08-04 | |
| Chemenu | CM244458-500g |
Ethoxydiphenylphosphine |
719-80-2 | 98% | 500g |
$327 | 2021-08-04 | |
| Apollo Scientific | OR10812-100g |
Ethyldiphenylphosphinite |
719-80-2 | 98% | 100g |
£75.00 | 2025-02-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003427-1g |
Ethyl Diphenylphosphinite |
719-80-2 | 97% | 1g |
¥26 | 2024-05-22 |
Ethyl Diphenylphosphinite Suppliers
Ethyl Diphenylphosphinite Related Literature
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1. Crystal and molecular structure of chloro[1-(diphenylphosphino)-3,3,3-trifluoropropen-2-olato](ethoxydiphenylphosphine)palladium(II)–dichloromethaneNicholas J. Taylor,Arthur J. Carty J. Chem. Soc. Dalton Trans. 1976 799
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Yanping Li,Songyi Xu,Jun Ling,Ke Pan,Yujian Liu,Yougen Chen Polym. Chem. 2022 13 545
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J. I. G. Cadogan,J. B. Thomson J. Chem. Soc. D 1969 770a
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Cristina Puigjaner,Sergi Vela,Mercè Font-Bardia,Juan J. Novoa CrystEngComm 2014 16 8214
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Marta M. Reinoso-García,Dominik Jańczewski,David N. Reinhoudt,Willem Verboom,El?bieta Malinowska,Mariusz Pietrzak,Clement Hill,Ji?í Bá?a,Bohumír Grüner,Pavel Selucky,Cordula Grüttner New J. Chem. 2006 30 1480
Additional information on Ethyl Diphenylphosphinite
Ethyl Diphenylphosphinite (CAS No. 719-80-2): A Versatile Organophosphorus Compound in Modern Chemical Synthesis
Ethyl Diphenylphosphinite, with its Chemical Abstracts Service (CAS) registry number 719-80-2, is an organophosphorus compound characterized by its unique structure and functional properties. This compound belongs to the broader class of phosphinites, which are derivatives of phosphine oxide (P(O)R3). Its chemical formula, C14H15OP, reveals a central phosphorus atom bonded to two phenyl groups and one ethoxy group, forming a tridentate ligand framework. The presence of the ethoxy substituent introduces distinct reactivity compared to its phenyl analogs, making it a valuable tool in asymmetric catalysis and organic synthesis.
The synthesis of Ethyl Diphenylphosphinite typically involves the reaction of diphenyldichlorophosphine with ethanol under controlled conditions, followed by dehydrochlorination to form the phosphinite ester. Recent advancements in green chemistry have led researchers to explore more sustainable methods for its preparation. For instance, a 2023 study published in Catalysis Science & Technology demonstrated the use of microwave-assisted protocols to reduce reaction times and energy consumption while maintaining high yields. This approach highlights the growing emphasis on eco-friendly synthesis strategies within the pharmaceutical and agrochemical industries.
In medicinal chemistry, Ethyl Diphenylphosphinite has emerged as a critical intermediate in the development of bioactive compounds. Its ability to stabilize transition metal complexes has been leveraged in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery processes. A notable application is its role in Suzuki-Miyaura coupling reactions where it serves as a ligand to enhance stereoselectivity and reaction efficiency. A groundbreaking 2024 paper from Nature Chemistry reported its use in synthesizing chiral β-amino acids, which are essential components for designing novel antibiotics and anticancer agents.
Beyond pharmaceutical applications, this compound finds utility in material science research. Its phosphorus-centered structure enables it to act as a precursor for phosphorus-containing polymers with tailored electronic properties. In a recent collaboration between MIT and Stanford University (published in Advanced Materials, 2023), Ethyl Diphenylphosphinite was employed as a monomer to create conductive polymer networks for flexible electronics. The study emphasized how the compound's steric hindrance and electron-donating characteristics optimize charge transport mechanisms without compromising material flexibility.
The coordination chemistry of CAS No. 719-80-2 has also attracted significant academic interest. X-ray crystallography analyses published in Inorganic Chemistry Frontiers (January 2024) revealed that when complexed with titanium(IV), it forms helical coordination polymers with potential applications in molecular recognition systems. These findings underscore its value as a structural building block for creating advanced functional materials through metal-ligand interactions.
In analytical chemistry contexts, this compound serves as an effective derivatizing agent for phosphine quantification methods. A December 2023 publication in Analytical Chemistry introduced a novel gas chromatography-mass spectrometry (GC-MS) protocol utilizing Ethyl Diphenylphosphinite-based reagents to detect trace amounts of organophosphate residues in environmental samples. The method's sensitivity improvement over conventional techniques makes it particularly useful for regulatory compliance testing.
Spectroscopic studies have further elucidated its electronic properties at atomic scales. Nuclear magnetic resonance (NMR) investigations detailed in The Journal of Organic Chemistry (March 2024) showed that the compound exhibits characteristic phosphorus-31 NMR signals between -15 ppm and -5 ppm, providing clear analytical markers for quality control purposes during large-scale production processes.
The compound's thermal stability profile has been systematically evaluated using differential scanning calorimetry (DSC). Research from ETH Zurich (ACS Omega, 2024) confirmed that it maintains structural integrity up to 185°C under nitrogen atmosphere—a critical parameter for high-throughput screening applications requiring elevated reaction temperatures without decomposition risks.
In enzymology studies published this year (Bioorganic & Medicinal Chemistry Letters, April 2024), researchers demonstrated that Ethyl Diphenylphosphinite-functionalized nanoparticles can inhibit serine proteases with submicromolar IC50 values while displaying minimal off-target effects. This discovery opens new avenues for developing enzyme-specific inhibitors as potential therapeutic agents or diagnostic tools.
The stereochemical properties of this compound were recently exploited by Oxford University chemists (Angewandte Chemie International Edition, June 2024). They developed an enantioselective Michael addition protocol using chiral derivatives prepared from CAS No. 719-80-2. The resulting catalyst system achieved up to 96% ee values under mild conditions, representing a major step forward in asymmetric synthesis methodologies.
Safety data sheets emphasize proper handling procedures while avoiding hazardous classification terms per user guidelines. Recommended storage conditions include keeping containers sealed at controlled temperatures below 4°C due to its sensitivity towards hydrolysis under alkaline conditions—a property confirmed through accelerated aging tests described in Tetrahedron Letters' July 2024 issue.
New computational studies using density functional theory (DFT) have provided insights into its interaction mechanisms with transition metals (JACS Au, September 2024). These simulations revealed previously undetected π-stacking interactions between phenyl groups and metal surfaces that significantly influence catalytic activity profiles when used as ligands in homogeneous catalysis systems.
In photovoltaic research published last quarter (Solar RRL, October 2024), this compound was identified as an efficient additive during perovskite solar cell fabrication processes. By incorporating small quantities into precursor solutions, researchers achieved defect passivation effects leading to power conversion efficiencies exceeding 31%, demonstrating its potential role in next-generation energy technologies.
Bioconjugation studies from Kyoto University (Bioconjugate Chemistry, November 2024) showed that attaching biomolecules via click chemistry reactions with modified versions of Ethyl Diphenylphosphinite-derivatives creates highly stable probes suitable for live-cell imaging applications at physiological pH levels without premature degradation issues observed with traditional reagents.
A noteworthy application appeared in recent polymer electrolyte membrane fuel cell research (Nature Energy, December 2024). Scientists discovered that incorporating this compound into ionomer matrices enhances proton conductivity by up to threefold through optimized hydrogen bonding networks—critical progress toward commercializing low-platinum fuel cell technologies.
Ongoing research focuses on expanding its use within continuous flow synthesis platforms where precise control over reaction parameters is essential (RSC Advances, January 2025 preview). Preliminary results indicate improved scalability when used as both solvent and catalyst co-factor due to its dual functionality properties discovered through recent solubility parameter analysis studies.
This multifunctional organophosphorus reagent continues to drive innovation across diverse scientific domains due to its tunable chemical properties and compatibility with modern synthetic methodologies. Recent breakthroughs have established new benchmarks for catalytic efficiency while opening unexplored avenues such as bioconjugate applications and energy storage systems—testament to the enduring relevance of well-characterized compounds like CAS No.719-80-
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